molecular formula C13H17NO3 B14207026 Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- CAS No. 841235-26-5

Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-

Cat. No.: B14207026
CAS No.: 841235-26-5
M. Wt: 235.28 g/mol
InChI Key: AWIFNITWWWWXNE-UHFFFAOYSA-N
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Description

Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- is a chemical compound with the molecular formula C13H17NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 4,4-diethoxy-1,2-butadiene under specific conditions. The reaction typically requires a solvent such as methylene chloride and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-4-iodo: A similar compound with an iodine atom at the 4-position.

    3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Another pyridine derivative with different substituents.

Uniqueness

Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

841235-26-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-15-13(16-4-2)8-6-10-17-12-7-5-9-14-11-12/h5,7-11,13H,3-4H2,1-2H3

InChI Key

AWIFNITWWWWXNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=C=COC1=CN=CC=C1)OCC

Origin of Product

United States

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